![molecular formula C15H13N3O3S3 B5796623 N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)
N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide
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Overview
Description
“N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” can be analyzed using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the crystal structure of the compound .Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have been shown to exhibit a wide range of chemical reactivities, which can be attributed to their unique structural features . They can undergo various chemical reactions, including reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide .Scientific Research Applications
Anticancer Activity
1,3,4-thiadiazole derivatives have shown potential as anticancer agents . They can disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells . Some specific compounds, such as N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazole-2-yl}sulfonyl)benzamide and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide, have shown significant cytotoxic activity against breast cancer and lung cancer cell lines .
Antimicrobial Activity
Compounds with a 1,3,4-thiadiazole scaffold have demonstrated antimicrobial activity . Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds that have good prospects as antimicrobial agents .
Antifungal Activity
1,3,4-thiadiazole derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Antimycobacterial Activity
These compounds have shown antimycobacterial activity , which could be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Analgesic and Anti-inflammatory Activity
1,3,4-thiadiazole derivatives have demonstrated analgesic and anti-inflammatory activities . This suggests they could be used in the development of new pain relief and anti-inflammatory medications .
Antipsychotic Activity
Some 1,3,4-thiadiazole derivatives have shown antipsychotic activity , indicating potential use in the treatment of psychiatric disorders .
Mechanism of Action
While the specific mechanism of action of “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” is not mentioned in the available data, it’s worth noting that 1,3,4-thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Future Directions
The future directions for research on “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the field of cancer research . Additionally, more studies could be conducted to fully understand their chemical reactivities and mechanisms of action .
properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c1-22-15-18-17-14(23-15)16-13(19)9-24(20,21)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMIHPAHKVLUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-ylsulfonyl)acetamide |
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